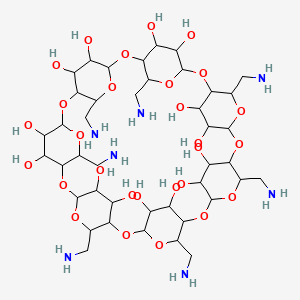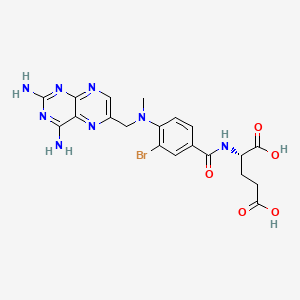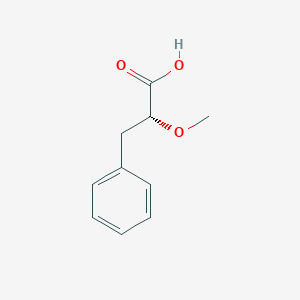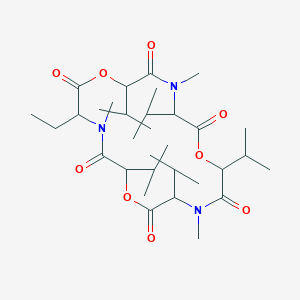
Methyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-7-fluoro-3-indolil)-2-oxoacetato de metilo: es un compuesto orgánico sintético que pertenece a la familia de los indoles. Se caracteriza por la presencia de átomos de bromo y flúor en el anillo indólico, lo que le confiere propiedades químicas únicas a la molécula.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del 2-(4-Bromo-7-fluoro-3-indolil)-2-oxoacetato de metilo normalmente implica los siguientes pasos:
Bromación y Fluoración: El anillo indólico se broma y se fluora primero para introducir los átomos de bromo y flúor en las posiciones deseadas.
Esterificación: El indol bromado y fluorado se somete entonces a esterificación con cloruro de oxalilo de metilo para formar el producto final.
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría ampliar los procedimientos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, el disolvente y los catalizadores, para lograr mayores rendimientos y pureza.
Análisis de las Reacciones Químicas
Tipos de reacciones: El 2-(4-Bromo-7-fluoro-3-indolil)-2-oxoacetato de metilo puede sufrir varias reacciones químicas, entre ellas:
Reacciones de sustitución: Los átomos de bromo y flúor pueden sustituirse por otros grupos funcionales en condiciones apropiadas.
Oxidación y reducción: El compuesto puede oxidarse o reducirse para formar diferentes derivados.
Hidrólisis: El grupo éster puede hidrolizarse para formar el ácido correspondiente.
Reactivos y condiciones comunes:
Sustitución: Reactivos como el yoduro de sodio en acetona pueden utilizarse para reacciones de intercambio de halógenos.
Oxidación: Se pueden emplear agentes oxidantes como el permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.
Hidrólisis: Las condiciones ácidas o básicas pueden facilitar la hidrólisis del grupo éster.
Productos principales:
Sustitución: Formación de nuevos derivados indólicos con diferentes sustituyentes.
Oxidación: Formación de derivados indólicos oxidados.
Reducción: Formación de derivados indólicos reducidos.
Hidrólisis: Formación de ácido 2-(4-Bromo-7-fluoro-3-indolil)-2-oxoacético.
Aplicaciones en Investigación Científica
El 2-(4-Bromo-7-fluoro-3-indolil)-2-oxoacetato de metilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el descubrimiento y desarrollo de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products:
Substitution: Formation of new indole derivatives with different substituents.
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Hydrolysis: Formation of 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetic acid.
Aplicaciones Científicas De Investigación
Methyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
El mecanismo de acción del 2-(4-Bromo-7-fluoro-3-indolil)-2-oxoacetato de metilo no está completamente comprendido. Se cree que interactúa con dianas y vías moleculares específicas, lo que lleva a los efectos biológicos observados. La presencia de átomos de bromo y flúor puede aumentar su afinidad de unión a ciertas enzimas o receptores, modulando así su actividad.
Comparación Con Compuestos Similares
Compuestos Similares:
Ácido 2-(4-Bromo-7-fluoro-3-indolil)-2-oxoacético: Estructura similar pero carece del grupo éster metílico.
3-(4-Bromo-7-fluoro-3-indolil)-1-propanamina: Otro derivado indólico con diferentes grupos funcionales.
Ácido 4-bromo-7-fluoro-1H-indol-3-acético: Un compuesto estrechamente relacionado con sustituyentes similares.
Singularidad: El 2-(4-Bromo-7-fluoro-3-indolil)-2-oxoacetato de metilo es único debido a la presencia de átomos de bromo y flúor en el anillo indólico, así como al grupo éster metílico.
Propiedades
Fórmula molecular |
C11H7BrFNO3 |
|---|---|
Peso molecular |
300.08 g/mol |
Nombre IUPAC |
methyl 2-(4-bromo-7-fluoro-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C11H7BrFNO3/c1-17-11(16)10(15)5-4-14-9-7(13)3-2-6(12)8(5)9/h2-4,14H,1H3 |
Clave InChI |
DGWAVIHRBBIVFM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=O)C1=CNC2=C(C=CC(=C12)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethoxy-5-[(E)-pentadec-10-enyl]benzene](/img/structure/B12291629.png)
![Methyl 2-[[[[(3,4-dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-4-iodobenzoate](/img/structure/B12291630.png)
![9-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amine](/img/structure/B12291634.png)




![methyl (3aR,4R,7aR)-2-methyl-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-3aH,4H,7aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12291656.png)

![[4,5-Diacetyloxy-5-(nitromethyl)-2-phenylmethoxyoxan-3-yl] acetate](/img/structure/B12291662.png)

![6-[[11-[3-(Dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291673.png)


